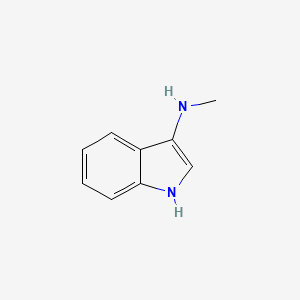

n-Methyl-1h-indol-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H10N2 |

|---|---|

Molecular Weight |

146.19 g/mol |

IUPAC Name |

N-methyl-1H-indol-3-amine |

InChI |

InChI=1S/C9H10N2/c1-10-9-6-11-8-5-3-2-4-7(8)9/h2-6,10-11H,1H3 |

InChI Key |

XORXMCSFLQONPF-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CNC2=CC=CC=C21 |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Studies of Indole Amine Systems

Electrophilic Aromatic Substitution Mechanisms in Indole (B1671886) Chemistry

The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The fusion of the benzene (B151609) and pyrrole (B145914) rings results in a π-excessive system, with the pyrrole moiety being particularly reactive. bhu.ac.inresearchgate.net

C-3 Selectivity in Indole Electrophilic Reactions

Electrophilic substitution on the indole ring predominantly occurs at the C-3 position. researchgate.netwikipedia.org This selectivity is attributed to the superior stability of the cationic intermediate formed upon attack at this position. When an electrophile attacks C-3, the positive charge can be delocalized over the nitrogen atom without disrupting the aromaticity of the benzene ring, forming a stable 3H-indolium cation. bhu.ac.in In contrast, attack at the C-2 position leads to a less stable intermediate where stabilization of the positive charge would require disruption of the benzene ring's aromatic sextet. bhu.ac.in This inherent electronic preference makes the C-3 position approximately 10¹³ times more reactive than a position on a benzene ring. wikipedia.org

In the context of n-Methyl-1h-indol-3-amine, the presence of the methylamino group at the C-3 position already occupies this highly reactive site. Consequently, for electrophilic substitution to occur on the indole ring itself, either the reaction must proceed at a different position, or the existing substituent must be displaced. If both the C-2 and C-3 positions are occupied, subsequent electrophilic attack often occurs at the C-6 position of the benzene ring. bhu.ac.in However, under strongly acidic conditions that can lead to protonation at C-3, the pyrrole ring is deactivated, and electrophilic attack may be directed to the C-5 position. wikipedia.org

Nucleophilic Reactivity and Substitution Reactions on Indole Derivatives

While electrophilic substitutions are characteristic of indoles, nucleophilic substitution reactions are less common and typically require specific activation of the indole ring. pharmaguideline.com Direct displacement of substituents on the indole ring by nucleophiles is not a facile process. pharmaguideline.com However, functionalization at the C-2 position can be achieved through nucleophilic attack following deprotonation with a strong base like n-butyllithium. pharmaguideline.com

The introduction of specific activating groups can facilitate nucleophilic substitution. For instance, the presence of a hydroxyl group on the indole nitrogen (N-hydroxyindoles) can enable unprecedented nucleophilic substitution reactions. nii.ac.jp This is attributed to a phenomenon known as "bishomoallylic conjugation," where the deviation of the N-O bond from the indole plane enhances reactivity. nii.ac.jp Similarly, 1-methoxy-6-nitroindole-3-carbaldehyde serves as a versatile substrate for nucleophilic substitutions, providing 2,3,6-trisubstituted indoles in good yields due to the electron-withdrawing nature of the nitro group which increases reactivity. clockss.org

The amine group in this compound itself can act as a nucleophile, participating in reactions such as N-alkylation. evitachem.com

Generation and Reactivity of Indolylmethyl Electrophiles

(1H-indol-3-yl)methyl electrophiles are highly reactive intermediates that serve as valuable precursors for the synthesis of various C-3 substituted indole derivatives. researchgate.netresearchgate.net However, their high reactivity also presents a challenge, as they are prone to undesired dimerization or oligomerization, making their preparation and isolation difficult. researchgate.netresearchgate.net

These electrophiles can be generated in situ from precursors such as indolylmethyl alcohols or their derivatives. For example, the reaction of aryl(indol-3-yl)methanols with HBF₄·OEt₂ can produce stable aryl(indol-3-yl)methylium tetrafluoroborates. acs.org The reactivity of these electrophiles can be quantified and predicted, allowing for the selection of suitable nucleophilic reaction partners. acs.org

Recent advancements in microflow technology have provided a means to control the rapid generation and subsequent reaction of these unstable electrophiles. researchgate.netresearchgate.net By precisely controlling reaction times (on the order of seconds) and temperature, microflow reactors can suppress undesirable side reactions and enable high-yielding nucleophilic substitutions. researchgate.net For instance, the rapid generation of an (1H-indol-3-yl)methyl electrophile from an alcohol and PBr₃, followed by immediate coupling with a nucleophile, has been successfully demonstrated in a microflow system. rsc.org

In Situ Generation of Reactive Intermediates from Sulfonyl Indoles

Arenesulfonyl indoles have emerged as effective precursors for the in situ generation of reactive vinylogous imine intermediates (also referred to as alkylideneindolenines) under basic conditions. rsc.orgresearchgate.netresearchgate.net The sulfonyl group at the C-3 position acts as a good leaving group, facilitating the formation of this reactive α,β-unsaturated imine species. researchgate.net

This intermediate readily undergoes attack by a wide variety of nucleophiles, leading to the formation of diverse C-3 substituted indole derivatives. rsc.orgresearchgate.net The stability of the starting arylsulfonyl indoles, coupled with the mild reaction conditions required for the generation of the reactive intermediate, makes this a synthetically valuable strategy. rsc.org This method has been successfully applied in various reactions, including Friedel-Crafts type reactions and Michael additions. rsc.orgresearchgate.net Mechanistic studies suggest that the reaction proceeds through the in situ generated imine electrophile, which is then trapped by the nucleophile. rsc.org

Deaminative Coupling Reactions

Deaminative coupling reactions represent a modern strategy for forming new bonds by utilizing amines as starting materials. These reactions involve the removal of the amino group and subsequent coupling with another molecule. For instance, a ruthenium-catalyzed deaminative coupling of two different primary amines can selectively produce unsymmetrical secondary amines, with ammonia (B1221849) as the only byproduct. marquette.edunih.gov This process is driven by the formation of an imine intermediate. nih.gov

More advanced deaminative cross-coupling methods allow for the formation of carbon-carbon bonds. For example, a dual nickel/photoredox-catalyzed system can achieve the deaminative arylation of primary amines. nih.gov This involves the activation of the amine, often by converting it into a Katritzky pyridinium (B92312) salt, which can then undergo single-electron transfer to generate an alkyl radical. umich.educhemrxiv.org This radical can then participate in cross-coupling reactions to form new C(sp³)–C(sp²) or C(sp³)–C(sp³) bonds. nih.govumich.edu Such methods have been successfully applied to a broad range of amines, including those with indole functionalities, for late-stage functionalization of complex molecules. umich.edu

Advanced Spectroscopic and Computational Chemistry Investigations

Vibrational Spectroscopic Analysis

Vibrational spectroscopy is a powerful tool for identifying the functional groups and elucidating the molecular structure of a compound by analyzing the vibrations of its bonds. For n-Methyl-1h-indol-3-amine, both Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy are utilized to obtain a comprehensive vibrational profile. While detailed experimental spectra for this specific molecule are not widely published, the expected vibrational modes can be accurately predicted based on the known frequencies for the indole (B1671886) nucleus and secondary amines.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations in its chemical bonds. The resulting spectrum provides a unique fingerprint of the molecule. For this compound, the spectrum is expected to be characterized by several key absorption bands corresponding to its distinct functional groups.

The most prominent vibrations include the stretching of the N-H bond of the indole ring, typically observed as a sharp peak in the 3400-3500 cm⁻¹ region. The secondary amine N-H stretch is also expected in the 3300-3500 cm⁻¹ range, though it is often a weaker and broader band. Aromatic C-H stretching vibrations from the benzene (B151609) portion of the indole ring are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the methylene (B1212753) (-CH₂-) and methyl (-CH₃) groups are expected just below 3000 cm⁻¹.

The "fingerprint region" (below 1600 cm⁻¹) contains a wealth of information. Aromatic C=C stretching vibrations of the indole ring typically appear in the 1450-1600 cm⁻¹ range. The C-N stretching vibrations are also crucial for characterization, with aromatic C-N stretching expected between 1250-1335 cm⁻¹ and aliphatic C-N stretching between 1020-1250 cm⁻¹.

Table 1: Expected Characteristic FTIR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H Stretch | Indole N-H | 3400 - 3500 |

| N-H Stretch | Secondary Amine N-H | 3300 - 3500 |

| C-H Stretch | Aromatic C-H | 3000 - 3100 |

| C-H Stretch | Aliphatic (CH₂, CH₃) | 2850 - 2960 |

| C=C Stretch | Aromatic Ring | 1450 - 1600 |

| N-H Bend | Secondary Amine N-H | 1550 - 1650 |

| C-N Stretch | Aromatic C-N | 1250 - 1335 |

| C-N Stretch | Aliphatic C-N | 1020 - 1250 |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the context of this compound, FT-Raman would be highly effective for observing the vibrations of the aromatic indole core.

The symmetric stretching of the C=C bonds in the benzene and pyrrole (B145914) rings is expected to produce strong signals in the Raman spectrum. A detailed analysis of the Raman spectra of indole and 3-methylindole (B30407) has shown characteristic bands that can be extrapolated to this compound. mdpi.com For instance, the indole ring "breathing" modes are often prominent in Raman spectra. While specific experimental FT-Raman data for the title compound is scarce, computational studies on similar indole derivatives have been successful in predicting their Raman activities. mdpi.com

Potential Energy Distribution (PED) Analysis

A definitive assignment of the numerous vibrational modes observed in FTIR and FT-Raman spectra is often complex due to the coupling of different vibrations within the molecule. Potential Energy Distribution (PED) analysis is a computational method used to overcome this challenge. By calculating the theoretical vibrational frequencies (typically using Density Functional Theory, DFT), PED analysis determines the percentage contribution of each fundamental vibration (like stretching, bending, or wagging) to a given calculated normal mode.

Although a specific PED analysis for this compound is not available in the reviewed literature, this method is standard practice in the detailed vibrational analysis of related molecules. Such an analysis would be essential to unambiguously assign each band in the experimental FTIR and FT-Raman spectra, confirming, for example, the precise contributions of C-C stretching and C-H bending to the complex bands in the fingerprint region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information on the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR and ¹³C NMR Characterization

In the ¹H NMR spectrum, the indole N-H proton is expected to appear as a broad singlet at a high chemical shift (typically > 8.0 ppm). The protons on the benzene ring (H4, H5, H6, H7) would appear in the aromatic region (approx. 7.0-7.8 ppm) with characteristic multiplicities based on their coupling. The proton at the C2 position of the indole ring is also a distinct singlet, usually found between 7.0 and 7.3 ppm. The methylene (-CH₂-) protons adjacent to the indole ring and the amine nitrogen would likely appear as a singlet around 3.8-4.0 ppm, while the N-methyl (-CH₃) protons would be a singlet at a more upfield position, typically around 2.4-2.5 ppm.

The ¹³C NMR spectrum would show ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbons of the indole ring are found in the aromatic region (110-140 ppm). The methylene carbon (C8) would be expected around 50 ppm, and the N-methyl carbon (C9) would be the most upfield signal, typically around 35 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Note: These are predicted values and may vary from experimental results. Predictions are based on computational models and data from analogous structures.)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| N1-H | ~8.1 (br s) | - |

| C2 | ~7.2 (s) | ~122.5 |

| C3 | - | ~112.9 |

| C3a | - | ~127.8 |

| C4 | ~7.6 (d) | ~119.5 |

| C5 | ~7.1 (t) | ~119.9 |

| C6 | ~7.2 (t) | ~122.1 |

| C7 | ~7.4 (d) | ~111.6 |

| C7a | - | ~136.5 |

| C8 (-CH₂-) | ~3.8 (s) | ~50.2 |

Inverse-Detected 2D NMR Experiments

To confirm the assignments made from 1D NMR spectra and to establish unambiguous connectivity, two-dimensional (2D) NMR experiments are employed. For a molecule like this compound, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be particularly informative.

An HSQC experiment correlates proton signals with the signals of the carbons to which they are directly attached. This would definitively link the proton signal at ~3.8 ppm to the methylene carbon at ~50.2 ppm, and the proton signal at ~2.4 ppm to the methyl carbon at ~35.5 ppm. It would also correlate each aromatic proton to its respective carbon atom.

An HMBC experiment reveals correlations between protons and carbons over two or three bonds. This is crucial for piecing together the molecular structure. For instance, HMBC would show a correlation from the methylene protons (~3.8 ppm) to the indole carbons C2 (~122.5 ppm) and C3a (~127.8 ppm), confirming the attachment of the side chain at the C3 position. It would also show a correlation from the N-methyl protons (~2.4 ppm) to the methylene carbon (~50.2 ppm), confirming the N-methyl group's location. The use of such 2D NMR techniques is standard for the structural elucidation of complex indole derivatives.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. The fragmentation pattern of this compound under electron ionization (EI) can be predicted based on established principles for amines and aromatic heterocyclic compounds.

The molecular formula for this compound is C₉H₁₀N₂. According to the nitrogen rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight. The calculated molecular weight is approximately 146.19 g/mol , consistent with this rule. The mass spectrum is expected to show a discernible molecular ion peak (M⁺) at m/z 146.

The fragmentation of amines is typically dominated by α-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgwhitman.edu This process leads to the formation of a stable, resonance-stabilized cation. For this compound, the most probable fragmentation pathways would involve the cleavage of the bond between the indole ring's C3 position and the exocyclic nitrogen atom.

Key fragmentation patterns include:

α-Cleavage: The primary fragmentation is expected to be the cleavage of the C3-N bond, leading to the formation of a stable indolyl cation. This would result in a significant peak corresponding to the 1H-indole-3-yl cation.

Loss of Hydrogen: A peak at [M-1] is common for amines, resulting from the loss of a hydrogen atom from the α-carbon or the nitrogen itself. whitman.edu

Ring Fragmentation: The indole ring itself can undergo fragmentation, although this is typically less favorable than α-cleavage.

A table of predicted principal fragments for this compound is provided below.

| m/z Value | Predicted Fragment Ion | Notes |

|---|---|---|

| 146 | [C₉H₁₀N₂]⁺ | Molecular Ion (M⁺) |

| 131 | [M - CH₃]⁺ | Loss of a methyl group |

| 117 | [C₈H₇N]⁺ | Result of cleavage at the C3-N bond, forming a stable indole fragment. |

| 44 | [CH₃NH=CH₂]⁺ | Fragment containing the methylamino group, a common fragment for secondary amines. libretexts.org |

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in providing a theoretical understanding of molecular properties at the atomic level. These computational methods allow for the detailed investigation of molecular structure, electronic behavior, and reactivity.

Density Functional Theory (DFT) Applications for Structural and Electronic Properties

Density Functional Theory (DFT) has become a primary tool for investigating the properties of molecules. chemijournal.com Methods such as B3LYP, combined with basis sets like 6-31G(d,p) or 6-311G(d,p), are commonly used to perform geometry optimization and calculate the electronic properties of indole derivatives. chemijournal.comnih.gov

For this compound, a DFT calculation would begin by optimizing the molecular geometry to find the lowest energy conformation. From this optimized structure, various electronic properties can be calculated, including total energy, dipole moment, and the distribution of molecular orbitals. These calculations provide a foundational understanding of the molecule's stability and polarity.

Analysis of Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity and electronic transitions. chemijournal.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

In indole derivatives, the HOMO is typically localized over the electron-rich indole ring system, while the LUMO distribution can vary depending on the substituents. The analysis of these orbitals helps in understanding the charge transfer that occurs within the molecule. chemijournal.com

The following table presents illustrative FMO data from a DFT study on a related indole compound, 4-[(1H-indol-3-ylmethylene)-amino] benzenesulfonamide (B165840), to demonstrate typical values.

| Parameter | Energy (eV) |

|---|---|

| E(HOMO) | -6.02 |

| E(LUMO) | -2.14 |

| Energy Gap (ΔE) | 3.88 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. chemijournal.com The MEP map displays regions of different electrostatic potential on the molecular surface.

Negative Regions (Red/Yellow): These areas are characterized by high electron density and are susceptible to electrophilic attack. In this compound, these regions would be expected around the nitrogen atoms.

Positive Regions (Blue): These areas have lower electron density, or a net positive charge, and are sites for potential nucleophilic attack. These are typically found around hydrogen atoms, particularly the N-H protons. chemijournal.com

The MEP map provides a clear, three-dimensional representation of the molecule's reactivity landscape. nih.gov

Global Reactivity Descriptors Derivation

Global reactivity descriptors are derived from the energies of the HOMO and LUMO and provide quantitative measures of a molecule's reactivity and stability. researchgate.net These descriptors are calculated using the following relationships:

Ionization Potential (I) ≈ -E(HOMO)

Electron Affinity (A) ≈ -E(LUMO)

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Chemical Potential (μ) = -χ

Chemical hardness (η) measures the resistance to change in electron distribution, with harder molecules being less reactive. Electronegativity (χ) describes the ability of the molecule to attract electrons. These descriptors are crucial for comparing the reactivity of different molecules. chemijournal.com

The table below shows illustrative global reactivity descriptors calculated from the FMO data in the previous section.

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | 6.02 |

| Electron Affinity (A) | 2.14 |

| Electronegativity (χ) | 4.08 |

| Chemical Potential (μ) | -4.08 |

| Chemical Hardness (η) | 1.94 |

| Chemical Softness (S) | 0.26 |

Natural Bond Orbital (NBO) Analysis for Charge Distribution

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed description of the Lewis structure, including atomic charges, orbital hybridization, and intramolecular delocalization of electron density. It examines interactions between filled (donor) and empty (acceptor) orbitals, which are key to understanding molecular stability. wisc.edu

An illustrative table of NBO results from a study on a related indole derivative is provided below.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N1 | π(C7-C8) | 38.97 |

| π(C2-C7) | π(C8-C9) | 22.15 |

| π(C4-C5) | π*(C3-C8) | 19.88 |

Molecular Dynamics Simulations in Conformational and Interaction Studies

Molecular dynamics (MD) simulations serve as a powerful computational tool to investigate the dynamic behavior of molecules over time, providing insights into conformational changes and intermolecular interactions that are often inaccessible through experimental methods alone. In the context of indoleamines and their derivatives, MD simulations are employed to understand the stability of ligand-receptor complexes and to explore the conformational landscape of the ligand within the binding site.

Studies on indole derivatives as serotonin (B10506) receptor ligands have utilized MD simulations to confirm the stability of the docked complexes. nih.gov These simulations reveal that the ligands can remain stably bound within their binding sites over the course of the simulation. nih.gov For instance, simulations of indole derivatives complexed with serotonin 5-HT1A and 5-HT2A receptors have shown that the main interaction, a salt bridge between the ligand's protonatable nitrogen atom and the conserved Asp (3.32) residue of the receptor, is maintained throughout the simulation. nih.gov

Furthermore, MD simulations can elucidate the dynamic nature of the interactions. They can track the fluctuations in distances between key atoms, the root-mean-square deviation (RMSD) of the ligand from its initial docked pose, and the changes in protein conformation upon ligand binding. For example, in studies of N-tosyl-indole hybrid thiosemicarbazones, MD simulations were used to validate the docking poses and assess the stability of the ligand-enzyme complex, ensuring the predicted interactions are maintained in a dynamic environment. nih.govnih.gov This computational approach is crucial for refining the understanding of how these molecules interact with their biological targets on a molecular level. ulisboa.pt

In Silico Modeling for Ligand-Receptor Interactions

In silico modeling encompasses a variety of computational techniques used to predict and analyze the interaction between a ligand, such as an indole derivative, and a biological target, typically a protein or nucleic acid. These methods are instrumental in modern drug discovery for identifying potential drug candidates, optimizing lead compounds, and elucidating mechanisms of action. nih.gov The primary goals are to predict the binding mode (pose) of the ligand in the receptor's active site and to estimate the strength of the interaction, known as binding affinity. arxiv.orgarxiv.org

Molecular docking is a prominent in silico technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. derpharmachemica.com It is widely used to study how indole-derived ligands interact with various biological targets. The process involves preparing the 3D structures of both the ligand (e.g., an indole derivative) and the receptor protein, which is often obtained from databases like the Protein Data Bank (PDB). derpharmachemica.com Software such as Autodock or Maestro is then used to systematically sample different conformations and orientations of the ligand within the receptor's binding site, scoring each pose based on a force field that approximates the binding energy. derpharmachemica.comnih.gov

Numerous studies have applied molecular docking to investigate the potential of indole derivatives against a range of targets. For example, docking studies have been performed on 2-phenylindole (B188600) derivatives as potential inhibitors of the Hepatitis C NS5B polymerase, an enzyme crucial for viral replication. derpharmachemica.com In other research, indole derivatives have been docked into the active sites of penicillin-binding proteins to explore their potential as antibacterial agents. nih.gov Docking has also been used to understand the interaction of indol(1H-3-yl)pyrimidine derivatives with B-DNA, revealing an intercalative binding mode. tandfonline.com Similarly, the binding of indole-acrylamide derivatives to the colchicine-binding site of tubulin has been modeled to explain their anticancer activity. mdpi.com

These studies provide specific information on binding sites, binding modes, and key intermolecular interactions, guiding the rational design of new, more potent compounds. tandfonline.com

| Indole Derivative Class | Target Receptor/Enzyme | Docking Software Used | Reference |

|---|---|---|---|

| 2-Phenylindole derivatives | Hepatitis C NS5B Polymerase | Autodock 4.2 | derpharmachemica.com |

| Substituted indole derivatives | Penicillin-Binding Protein 2/2a | Maestro (Schrödinger) | nih.gov |

| Indol(1H-3-yl)pyrimidine derivatives | B-DNA | Autodock Vina 1.1.2 | tandfonline.com |

| Indole-acrylamide derivatives | Tubulin (Colchicine-binding site) | Not Specified | mdpi.com |

| D2AAK series indole derivatives | Serotonin 5-HT1A/5-HT2A Receptors | Not Specified | nih.gov |

A key outcome of molecular docking and other in silico methods is the prediction of binding affinity, which quantifies the strength of the ligand-receptor interaction. youtube.com This is often expressed as a docking score (in kcal/mol) or a calculated binding energy (ΔG). mdpi.comnih.gov Lower energy scores generally indicate more favorable binding. For instance, in a study of indole derivatives targeting CDK-5, a potential anticancer target, compound 24 showed the highest binding affinity with a docking score of -8.34 kcal/mol. mdpi.com

Beyond a simple score, these models provide detailed predictions of the specific non-covalent interactions that stabilize the complex. These interactions are critical for molecular recognition and binding specificity. Common interactions observed for indole derivatives include:

Hydrogen Bonds: The indole N-H group is a frequent hydrogen bond donor. For example, docking studies of ligands in the serotonin 5-HT2A receptor showed a hydrogen bond between the indole N-H and the side chain of Thr 3.37. nih.gov

Hydrophobic Interactions: The aromatic indole ring often engages in hydrophobic interactions with nonpolar residues in the binding pocket. In serotonin and dopamine (B1211576) receptors, the indole moiety penetrates a hydrophobic microdomain, interacting with residues like Trp 6.48, Phe 6.51, and Phe 6.52. nih.gov

Salt Bridges: If the ligand contains a protonatable amine, it can form strong electrostatic interactions (salt bridges) with negatively charged amino acid residues, such as aspartic acid (Asp). This was identified as the main anchoring interaction for several ligands in serotonin receptors, forming a salt bridge with a conserved Asp 3.32 residue. nih.gov

Halogen Bonds: Substituted indole derivatives can form halogen bonds. A chloro-substituted indole derivative was found to form a halogen bond with an asparagine (Asn 6.55) residue in the serotonin 5-HT2A receptor. nih.gov

Computational methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) can be used to further refine the binding energy calculations based on the docked poses. nih.gov These predictions of both affinity and specific interactions are invaluable for understanding the structure-activity relationships (SAR) of indole-based compounds. nih.gov

| Indole Derivative/Class | Target Receptor | Predicted Binding Affinity (Score) | Key Predicted Interactions | Reference |

|---|---|---|---|---|

| Compound 24 (Indole derivative) | CDK-5 | -8.34 kcal/mol | Hydrogen bonds with Gln131 and Asn132 | mdpi.com |

| D2AAK5 | Serotonin 5-HT2A Receptor | Not specified | Salt bridge with Asp 3.32; H-bond with Thr 3.37; Halogen bond with Asn 6.55 | nih.gov |

| D2AAK series | Serotonin 5-HT1A/5-HT2A Receptors | Not specified | Hydrophobic interactions with Trp 6.48, Phe 6.51, Phe 6.52 | nih.gov |

| Indole-acrylamide derivative | Tubulin | Not specified | Hydrogen bonds with βAsn258 and βCys241 | mdpi.com |

Biochemical Pathways and Molecular Interaction Research

Involvement in Tryptophan Metabolism Pathways

N-Methyl-1H-indol-3-amine, as an indole (B1671886) derivative, is structurally related to compounds originating from the metabolism of the essential amino acid L-tryptophan. Tryptophan serves as the metabolic precursor for a wide array of bioactive compounds through three primary routes: the kynurenine (B1673888) pathway, the serotonin (B10506) pathway, and the indole pathway. nih.govmdpi.com The kynurenine pathway is the principal route, accounting for approximately 90-95% of tryptophan degradation, primarily in the liver, and leads to the production of metabolites like kynurenine and eventually NAD+. nih.govmdpi.comnih.gov

The serotonin pathway, though metabolizing a smaller fraction of tryptophan, is crucial for synthesizing the neurotransmitter serotonin (5-hydroxytryptamine) and the hormone melatonin. nih.govunife.it This process begins with the hydroxylation of tryptophan to 5-hydroxytryptophan (B29612) (5-HTP), followed by decarboxylation. nih.gov The third route, the indole pathway, involves the metabolism of tryptophan by intestinal microbiota, producing various indole derivatives. nih.govmdpi.com These microbial metabolites include compounds like indoleacetic acid (IAA) and indolepyruvic acid (IPA). nih.govfrontiersin.org The structural foundation of this compound, the indole ring, is central to these metabolic outcomes, highlighting its origin from this essential amino acid's biochemical fate.

**5.2. Neurotransmitter System Interactions

The indole moiety is a critical pharmacophore for interacting with neurotransmitter systems, particularly the serotonergic system. Serotonin, or 5-hydroxytryptamine (5-HT), is itself an indoleamine that plays a pivotal role in regulating mood, sleep, appetite, and cognition. unife.itnih.govuth.edu Its functions are mediated by a large family of serotonin receptors (5-HT1 through 5-HT7), most of which are G-protein-coupled receptors. wikipedia.org

The structural similarity of the indole nucleus in compounds like this compound to serotonin allows them to act as ligands for these receptors. nih.gov Research on various indole derivatives has demonstrated their ability to bind to multiple serotonin receptor subtypes. For instance, the 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole moiety is considered crucial for maintaining binding activity to serotonin receptors. nih.gov The interaction often involves an electrostatic bond between a protonatable nitrogen atom on the ligand's side chain and a conserved aspartate residue (Asp 3.32) within the receptor's binding pocket. nih.gov The indole ring itself typically penetrates deep into a hydrophobic region of the receptor. nih.gov This interaction with serotonin receptors is a key mechanism by which indole derivatives can exert influence over the central nervous system. nih.gov

| Receptor Subtype | General Function in CNS | Role of Indole Ligands |

| 5-HT1A | Mood regulation, anxiety | Agonists are effective in treating depression. nih.gov |

| 5-HT2A | Cognition, mood, perception | Antagonists can display antipsychotic and antidepressant activity. nih.gov |

| 5-HT1B | Not detailed | Target for various indole derivatives. lookchem.com |

| 5-HT3 | Nausea and vomiting | Antagonists are important antiemetic agents. wikipedia.org |

| 5-HT6 | Cognition, learning | Target for N-Arylsulfonylindole derivatives. mdma.ch |

Enzymatic Substrate or Inhibitor Potentials

The indole scaffold is a versatile structural motif found in numerous compounds that act as enzyme inhibitors. nih.gov This inhibitory potential spans a wide range of enzyme families, making indole derivatives a significant area of research in drug discovery.

One of the most well-documented roles is the inhibition of tubulin polymerization. nih.gov Vinca alkaloids, such as vincristine (B1662923) and vinblastine, are classic examples of indole-containing natural products that inhibit the assembly of microtubules, a critical process for cell division, making them effective anticancer agents. nih.govnih.gov More recent research has focused on synthesizing novel indole derivatives that also target tubulin polymerization. For example, a series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives were designed and found to inhibit tubulin polymerization in a manner consistent with colchicine (B1669291). rsc.org

Indole derivatives also function as kinase inhibitors. nih.gov Kinases are crucial enzymes in cellular signaling pathways, and their aberrant activation is common in diseases like cancer. nih.gov The drug Nintedanib, which contains an indole core, is a small molecule tyrosine-kinase inhibitor that targets multiple receptors involved in angiogenesis and fibrosis. wikipedia.org Another indole-based compound, PP242, has been shown to inhibit mTOR, a serine/threonine protein kinase central to regulating cell growth and proliferation. wikipedia.org Furthermore, indole-based compounds have been developed as selective inhibitors for bacterial enzymes, such as cystathionine (B15957) γ-lyase (bCSE), which could enhance the sensitivity of pathogenic bacteria to antibiotics. researchgate.net

Modulation of Cellular Processes and Biochemical Pathways by Indole Derivatives

Indole derivatives are known to modulate a multitude of cellular processes and biochemical signaling pathways, which underlies their diverse pharmacological activities. Their ability to interact with various biological targets allows them to influence cell proliferation, inflammation, apoptosis (programmed cell death), and cell cycle progression. nih.govnih.gov

In oncology, indole compounds like indole-3-carbinol (B1674136) (I3C) and its dimer 3,3'-diindolylmethane (B526164) (DIM) have been shown to inhibit the proliferation of cancer cells and induce apoptosis. nih.govnih.gov They can modulate key signaling pathways that are often dysregulated in cancer, such as the extracellular signal-regulated kinase (ERK) pathway and the Ras-related signaling pathway. nih.govresearchgate.net For instance, inhibition of the mTOR kinase by the indole compound PP242 can lead to apoptosis or autophagy and cause cell cycle arrest in the G1 phase. wikipedia.org

The anti-inflammatory properties of indole derivatives are also well-established. nih.gov Indomethacin, a non-steroidal anti-inflammatory drug (NSAID), contains an indole structure and functions by inhibiting the production of prostaglandins. nih.govnih.gov Other indole derivatives have been found to modulate key inflammatory pathways, including the NF-κB and COX-2 pathways, which are central to the inflammatory response. nih.gov Additionally, certain indole derivatives produced by gut microbiota can activate receptors like AhR and PXR, leading to anti-inflammatory effects in the intestine by boosting the production of cytokines like IL-10 and IL-22. frontiersin.org

| Pathway/Process | Modulating Indole Derivative(s) | Observed Effect |

| Tubulin Polymerization | Vinca alkaloids, N-((1-methyl-1H-indol-3-yl)methyl) derivatives | Inhibition of microtubule assembly, cell cycle arrest. nih.govrsc.org |

| Kinase Signaling (ERK, mTOR) | PP242, Nintedanib | Inhibition of cell proliferation, induction of apoptosis. nih.govwikipedia.org |

| Inflammatory Pathways (NF-κB, COX-2) | Indomethacin, various novel derivatives | Reduction of inflammation and pain. nih.gov |

| Cell Cycle Progression | Indolocarbazole derivatives | Inhibition of checkpoint kinase 1 (Chk1), leading to cell cycle arrest. nih.gov |

Studies on Primary and Differential Metabolites

The study of metabolites derived from tryptophan and its related indole compounds is crucial for understanding their biological roles. Tryptophan metabolism generates a host of primary and differential metabolites with distinct physiological functions. nih.govmdpi.com

In the kynurenine pathway, tryptophan is converted to N-formyl-kynurenine and then to kynurenine, which is a central metabolite. nih.govnih.gov Kynurenine can be further metabolized into neuroactive compounds. nih.gov The serotonin pathway yields 5-hydroxytryptophan as an intermediate and serotonin as a primary product. nih.gov

Metabolism of indole compounds by gut microbiota produces a different set of metabolites. Tryptophan can be converted to indole, which is then absorbed and metabolized in the liver to indoxyl sulfate (B86663), a major urinary metabolite. mdpi.com Another microbial degradation product is 3-methylindole (B30407) (skatole), which is derived from the decarboxylation of indoleacetic acid. wikipedia.org While specific metabolic studies on this compound are not extensively detailed, the related compound 1H-Indol-3-amine has been identified in human blood, indicating that such simple indolamines are part of the human exposome—the collection of all environmental exposures an individual experiences over a lifetime. The metabolic fate of N-methylated indoleamines would likely involve enzymatic processes in the liver, such as those catalyzed by cytochrome P450 enzymes, which are known to metabolize skatole. wikipedia.org

Medicinal Chemistry and Structure Activity Relationship Sar Studies of Indole Amine Derivatives

Design Principles for Indole-Based Therapeutic Agents

The design of indole-based therapeutic agents is fundamentally guided by the principle of achieving high binding affinity and selectivity for a specific biological target. nih.gov The indole (B1671886) scaffold itself, being an electron-rich aromatic system, facilitates crucial molecular interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions with protein targets. mdpi.com

Key design strategies often involve:

Scaffold Hopping and Hybridization: Combining the indole core with other known pharmacophores to create hybrid molecules with enhanced or novel activities. This approach aims to leverage the favorable binding properties of multiple motifs to improve target engagement.

Structure-Based Drug Design: Utilizing the three-dimensional structure of the target protein to design indole derivatives that fit precisely into the binding site. This rational approach allows for the optimization of interactions to maximize potency and selectivity.

Bioisosteric Replacement: Substituting specific functional groups on the indole ring or its side chains with other groups that have similar physical or chemical properties. This strategy is employed to modulate a compound's metabolic stability, solubility, and target-binding profile.

The versatility of the indole nucleus allows it to serve as a foundational structure for drugs targeting a diverse range of proteins, including enzymes, receptors, and structural proteins. nih.govnih.gov

Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies are paramount in medicinal chemistry for deciphering how specific structural features of a molecule contribute to its biological activity. nih.gov For indole derivatives, these investigations provide a roadmap for optimizing lead compounds into potent and selective drug candidates.

The biological activity of indole-amine derivatives can be profoundly altered by the nature and position of substituent groups on the indole ring. The placement of functional groups at various positions (e.g., C-2, C-3, C-5, N-1) can dramatically influence a compound's potency and target selectivity. mdpi.comnih.gov

A pharmacophore is the specific ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For indole derivatives, SAR studies have helped identify key pharmacophoric models for various targets. semanticscholar.org

Commonly identified features include:

The Indole Nitrogen (N-1): Often acts as a hydrogen bond donor.

The Aromatic Core: Engages in π-π stacking and hydrophobic interactions.

Substituents at C-3: This position is frequently modified with side chains that can introduce additional hydrogen bond donors/acceptors or hydrophobic groups to probe specific pockets within the target protein.

Substituents at C-5 or C-6: These positions are often critical for modulating electronic properties and can be functionalized to enhance selectivity and potency. nih.gov

For instance, in the context of tubulin inhibitors, a common pharmacophore includes the indole ring, a linker, and another aromatic ring system, such as a 3,4,5-trimethoxyphenyl (TMP) group, which mimics the binding of natural ligands like colchicine (B1669291). nih.govacs.org

Research on Specific Molecular Targets

The indole scaffold has been successfully exploited to develop inhibitors for a variety of important molecular targets in disease, notably in cancer therapy.

Tubulin is a critical structural protein that polymerizes to form microtubules, essential components of the cellular cytoskeleton involved in cell division, structure, and transport. scienceopen.com Agents that disrupt microtubule dynamics are among the most effective anticancer drugs. semanticscholar.org Indole derivatives have been extensively investigated as inhibitors of tubulin polymerization, often by binding to the colchicine binding site on β-tubulin. nih.govscienceopen.com

The binding of these indole compounds prevents the polymerization of tubulin dimers into microtubules, which leads to the arrest of the cell cycle in the G2/M phase and subsequent programmed cell death (apoptosis) in cancer cells. nih.gov SAR studies have revealed that the potency of these inhibitors is highly dependent on the substitution pattern. For example, in one series of 2,3-diarylindole derivatives, the presence of specific carboxamide groups was found to have electrostatic interactions with key amino acid residues like LYSβ254 in the colchicine binding site. nih.gov Another study on sulfur atom-spaced trimethoxyphenyl (TMP) derivatives found that placing a heterocyclic ring at the C-6 or C-7 position of the indole nucleus resulted in potent inhibition of tubulin polymerization. nih.gov

| Compound | Description | Tubulin Polymerization IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 1k | A 7-heterocyclyl-1H-indole derivative with a trimethoxyphenyl (TMP) moiety. | 0.58 | nih.gov |

| Compound 5m | An indole derivative with a C-6 methoxy (B1213986) group substitution. | 0.37 | nih.gov |

| Compound 18g | A 2,3-diarylindole derivative with a specific carboxamide group. | 1.4 | nih.gov |

| Compound 7i | An indole/1,2,4-triazole hybrid with an oxime moiety. | 3.03 | mdpi.com |

| Compound 33b | An indole-based chalcone (B49325) derivative. | 17.8 | nih.gov |

Cyclooxygenase (COX) is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. nih.gov There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions like protecting the stomach lining, and COX-2, which is typically induced during inflammation. nih.govnih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. The development of selective COX-2 inhibitors is a major goal in medicinal chemistry to provide anti-inflammatory relief while minimizing the gastrointestinal side effects associated with COX-1 inhibition. researchgate.net

Indole derivatives have been a fertile ground for the development of COX inhibitors, inspired by the structure of the non-selective NSAID Indomethacin. acs.orgtandfonline.com Research has focused on modifying the indole scaffold to achieve greater selectivity for the COX-2 isoenzyme. SAR studies have shown that replacing the carboxylic acid group of Indomethacin-like structures with functionalities like primary or secondary amides can lead to selective, slow, tight-binding inhibition of COX-2. acs.org Docking studies of certain acetohydrazide indole derivatives suggest that key hydrogen bonds can form between the compound and residues such as Tyr 355 and Arg 120 within the COX-2 active site, mimicking interactions of established inhibitors. nih.gov

| Compound Series | Description | COX-2 Inhibitory Activity (IC₅₀ or % Inhibition) | Reference |

|---|---|---|---|

| Compound 4e | A 1,3-dihydro-2H-indolin-2-one derivative with an α, β-unsaturated ketone moiety. | IC₅₀ = 2.35 µM | mdpi.com |

| Compound 9d | A 1,3-dihydro-2H-indolin-2-one derivative. | Showed anti-inflammatory activity with an IC₅₀ of 10.03 µM against NO production. | mdpi.com |

| Compound S3 | A 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide. | 61.20% inhibition of inflammation (in vivo). Shown to be a selective COX-2 inhibitor. | nih.govresearchgate.net |

| Compound 4a | A 2-phenyl-3-sulfonylphenyl-indole derivative. | Demonstrated higher activity than Celecoxib in a cellular assay. | nih.gov |

Receptor Binding Studies (e.g., VEGFR2, EGFR, Progesterone (B1679170) Receptors)

The indole-amine scaffold has been extensively investigated for its ability to interact with a variety of biological receptors, playing a crucial role in the development of targeted therapies. The unique structural features of the indole nucleus, particularly the nitrogen-containing heterocyclic ring, allow for diverse interactions with receptor binding sites.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Indole derivatives have been identified as potent inhibitors of VEGFR-2, a key regulator of angiogenesis, which is the formation of new blood vessels, a process critical for tumor growth and metastasis. Structure-activity relationship (SAR) studies have revealed that specific substitutions on the indole ring are crucial for potent VEGFR-2 inhibition. For instance, the presence of a 2-oxoindoline moiety linked to other heterocyclic systems has shown promising inhibitory properties against multiple tyrosine kinases, including VEGFR-2. Molecular docking studies have further elucidated the binding modes of these inhibitors within the VEGFR-2 active site, often highlighting the formation of critical hydrogen bonds with amino acid residues like Cys917. mdpi.comnih.gov A series of 5-ethylsulfonyl-indazole-3-carbohydrazides were developed as dual inhibitors of EGFR and VEGFR-2, with some compounds showing significant antiproliferative activity. researchgate.net

Epidermal Growth Factor Receptor (EGFR): The epidermal growth factor receptor is another critical target in cancer therapy, and numerous indole-based inhibitors have been developed. nih.gov The indole scaffold serves as a key pharmacophore in many EGFR inhibitors. SAR studies on quinazoline (B50416) derivatives, for example, have shown that incorporating a 1H-indol-5-amine at the 4-position can lead to compounds with sub-nanomolar IC50 values. nih.gov Further modifications, such as the introduction of a bromine atom at the 3-position of the indole ring, have yielded highly potent and selective EGFR inhibitors. nih.gov Docking models of indole derivatives in the EGFR kinase domain help to predict and rationalize their binding modes and guide the design of more potent inhibitors. semanticscholar.org For instance, a series of indole-3-Mannich bases were designed as EGFR kinase inhibitors, with compounds IM_23 and IM_45 showing significant antiproliferative activity on the A549 human lung cancer cell line. rjptonline.org

Progesterone Receptors: Novel 3-aryl indoles have been synthesized and characterized as potent and efficacious progesterone receptor (PR) antagonists. nih.gov SAR studies have demonstrated that the nature of the alkyl substituent at the N1 position of the indole ring significantly influences binding potency. For example, changing the substituent from a methyl to an ethyl group, and subsequently to an isopropyl group, resulted in a respective 7-fold and 5-fold improvement in binding affinity. nih.govresearchgate.net These compounds exhibit excellent selectivity for the progesterone receptor over other steroid hormone receptors. nih.gov Progesterone itself has been shown to attenuate inflammation-induced activation of indoleamine-2,3-dioxygenase (IDO), suggesting a complex interplay between progesterone signaling and indoleamine pathways. mdpi.comnih.gov

Development of Indole-Amine Scaffolds for Various Biological Activities

The versatile indole-amine scaffold has been a cornerstone in the development of therapeutic agents with a wide spectrum of biological activities. Researchers have successfully modified the core structure to optimize its interaction with various biological targets, leading to the discovery of potent anti-cancer, antimicrobial, and anti-inflammatory agents.

Anti-Cancer and Antiproliferative Activity Research

Indole-amine derivatives have demonstrated significant potential as anti-cancer agents, with numerous studies highlighting their antiproliferative effects against a range of cancer cell lines.

A series of novel N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives were synthesized and evaluated for their antiproliferative activities. nih.govrsc.org Among them, compound 7d, an N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivative, exhibited potent activity against HeLa, MCF-7, and HT-29 cancer cell lines. nih.gov Similarly, certain 2-(thiophen-2-yl)-1H-indole derivatives have shown selective cytotoxicity against the HCT-116 cell line. nih.govnih.gov

| Compound ID | Cancer Cell Line | IC50 (µM) |

| 7d | HeLa | 0.52 |

| MCF-7 | 0.34 | |

| HT-29 | 0.86 | |

| Compound 4g | HCT-116 | 7.1±0.07 |

| Compound 4a | HCT-116 | 10.5±0.07 |

| Compound 4c | HCT-116 | 11.9±0.05 |

| Compound 2e | HCT116 | 6.43±0.72 |

| A549 | 9.62±1.14 | |

| A375 | 8.07±1.36 | |

| Compound 6o | K562 | 5.15 |

| Compound 5k | Hep-G2 | 3.32 |

This table presents a selection of indole-amine derivatives and their corresponding half-maximal inhibitory concentrations (IC50) against various cancer cell lines, demonstrating their antiproliferative activity. nih.govresearchgate.netnih.gov

A key mechanism through which indole-amine derivatives exert their anti-cancer effects is by inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells.

Studies on N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives, such as compound 7d, have shown that they can induce apoptosis in a dose-dependent manner and arrest the cell cycle in the G2/M phase. rsc.org This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating. Similarly, certain 2-(thiophen-2-yl)-1H-indole derivatives have been found to cause cell cycle arrest at the S and G2/M phases in HCT-116 cells. nih.govnih.gov The investigation of indole-aryl-amide derivatives revealed that compound 5 could induce cell cycle arrest in the G1 phase and promote apoptosis in HT29 colon cancer cells. mdpi.com

The inhibition of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen, is a critical strategy in cancer therapy. Indole-amine derivatives have been investigated for their anti-angiogenic properties.

As previously mentioned, indole derivatives that inhibit VEGFR-2 are of significant interest for their potential to suppress angiogenesis. nih.govnih.govnih.gov Nintedanib, a tyrosine kinase inhibitor containing an indole scaffold, effectively blocks receptors for key angiogenic factors like VEGF, FGF, and PDGF. wikipedia.org Research on novel indole derivatives has also demonstrated their ability to inhibit human umbilical vein endothelial cell (HUVEC) tube formation, migration, and invasion in vitro, further confirming their anti-angiogenic potential. researchgate.net

Antimicrobial Research (Antibacterial, Antifungal, Antiprotozoal)

The indole-amine scaffold has also been a fruitful source for the discovery of novel antimicrobial agents.

Antibacterial Activity: Numerous indole derivatives have been synthesized and evaluated for their antibacterial properties. For instance, tris(1H-indol-3-yl)methylium salts have demonstrated high in vitro activity against both antibiotic-sensitive and -resistant bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.13 to 1.0 µg/mL. nih.gov A new series of N-methyl-5-substituted-1H-indole-2-oxo-3-((2'-acetamidothiazol-4'-yl)-carbonylmethyl hydrazones) has also been synthesized and tested for antimicrobial activity. researchgate.net

Antifungal Activity: Indole derivatives have shown promise as antifungal agents. Tris(1H-indol-3-yl)methylium salts, for example, exhibit activity against yeast like Candida albicans and fungi such as Aspergillus niger with MIC values of 2.0 µg/mL. mdpi.com Furthermore, 3-indolyl-3-hydroxy oxindole (B195798) derivatives have been synthesized and shown to have broad-spectrum antifungal activities. mdpi.com

Antiprotozoal Activity: The investigation into the antimicrobial properties of indole-amines extends to their potential against protozoal infections.

| Compound ID | Microorganism | MIC (µg/mL) |

| Tris(1H-indol-3-yl)methylium Salt 2 | Gram-positive bacteria | 0.13 |

| Tris(1H-indol-3-yl)methylium Salt 3 | Gram-positive bacteria | 0.13 |

| Tris(1H-indol-3-yl)methylium Salt 3 | Candida albicans | 2.0 |

| Tris(1H-indol-3-yl)methylium Salt 4 | Candida albicans | 2.0 |

| Compound 3ag | M. smegmatis | 3.9 |

| C. albicans | 3.9 | |

| Compound 3aq | C. albicans | 3.9 |

| Compound 13b | S. aureus | 2.2 |

| AM-3 | E. coli | 31.25 |

| M. smegmatis | 31.25 | |

| A. niger | 31.25 | |

| AM-5 | E. coli | 25 |

| C. albicans | 25 |

This table summarizes the minimum inhibitory concentrations (MIC) of selected indole-amine derivatives against various bacterial and fungal strains, highlighting their antimicrobial potential. nih.govmdpi.commdpi.commdpi.comresearchgate.net

Anti-Inflammatory Activity Research

The indole-amine scaffold has also been explored for its anti-inflammatory properties. Chronic inflammation is implicated in a variety of diseases, and agents that can modulate inflammatory pathways are of significant therapeutic interest.

Novel indole-substituted aryl ethers have been synthesized and evaluated for their anti-inflammatory activities. cuestionesdefisioterapia.com Studies have shown that 3-methyl indole derivatives possess promising therapeutic potential as anti-inflammatory agents. cuestionesdefisioterapia.comcuestionesdefisioterapia.com Furthermore, indoline (B122111) derivatives with ester or amine substitutions at position 3 have been shown to reduce the production of pro-inflammatory cytokines such as nitric oxide (NO), TNF-α, and IL-6 in activated macrophages, suggesting their potential for treating chronic inflammatory diseases. nih.gov

Antioxidant Activity Research

Research into the antioxidant properties of indole-amine derivatives has revealed that the indole nucleus is a crucial pharmacophore for radical scavenging activities. unica.itresearchgate.net The antioxidant efficacy of these compounds is significantly influenced by the nature and position of substituents on the indole ring. unica.itnih.gov Studies have shown that the presence of an unsubstituted indole nitrogen atom is often mandatory for antioxidant activity. nih.gov

One area of investigation has focused on C-3 substituted indole derivatives. For instance, a series of compounds with substituents at the C-3 position were synthesized and evaluated for their antioxidant potential through various in vitro assays. nih.gov It was observed that the radical scavenging and ferric ion reducing capabilities were highly dependent on the type of substituent attached to the methylene (B1212753) group at the C-3 position. nih.gov Specifically, a derivative containing a pyrrolidinedithiocarbamate moiety demonstrated the most potent activity as a radical scavenger and a reducer of Fe³⁺ to Fe²⁺. nih.gov This suggests that the introduction of sulfur-containing groups can enhance the antioxidant properties of the indole core.

The mechanism behind the antioxidant action of these indole derivatives is believed to involve hydrogen and electron transfer to quench free radicals. nih.gov The ability of the resulting indolyl radical to be stabilized is a key factor in their antioxidant effectiveness. nih.gov

Table 1: Antioxidant Activity of Selected Indole-Amine Derivatives

| Compound | Substituent at C-3 | Antioxidant Activity Metric | Result |

|---|---|---|---|

| Derivative with pyrrolidinedithiocarbamate | Pyrrolidinedithiocarbamate | Radical Scavenging & Fe³⁺ Reduction | Most Active |

| N-(2-chlorophenyl)-2-(3-((hydroxyimino)methyl)-1H-indol-1-yl)acetamide | 2-chlorophenyl acetamide (B32628) at N-1 and hydroxyimino methyl at C-3 | DPPH & FRAP assays | Remarkable activity at low concentration |

| N-(4-chlorophenyl)-2-(3-((hydroxyimino)methyl)-1H-indol-1-yl)acetamide | 4-chlorophenyl acetamide at N-1 and hydroxyimino methyl at C-3 | DPPH & FRAP assays | Remarkable activity at low concentration |

Antitubercular Activity Research

The indole framework is a well-established scaffold in the search for new antitubercular agents, with a diverse range of derivatives showing promising activity against Mycobacterium tuberculosis. nih.govresearchgate.net Research in this area has explored various modifications of the indole ring to enhance potency and overcome drug resistance. tandfonline.com

One successful approach has been the synthesis of novel indole-2-carboxamides. rsc.orgacs.org Structure-activity relationship (SAR) studies on these compounds revealed that substitutions at the 4- and 6-positions of the indole ring with chloro, fluoro, or cyano groups significantly improved metabolic stability. acs.org Furthermore, attaching alkyl groups to a cyclohexyl ring in these derivatives led to a significant improvement in anti-Mtb activity, although it also reduced aqueous solubility. acs.org For instance, compound 8g, an indole-2-carboxamide, displayed high activity against the drug-sensitive M. tb H37Rv strain with a minimum inhibitory concentration (MIC) of 0.32 μM. rsc.org This compound also showed high selectivity towards M. tb over mammalian cells, indicating minimal cytotoxicity. rsc.org

Another class of indole derivatives investigated for their antitubercular properties are indolizines. mdpi.com It was found that having two methyl groups at the second and seventh positions of the indolizine (B1195054) nucleus, along with electron-withdrawing groups at the para position of a benzoyl ring at the third position, were important for activity against both H37Rv and multidrug-resistant (MDR) strains of Mycobacterium tuberculosis. mdpi.com

Molecular docking studies have been employed to understand the mechanism of action of these indole derivatives. For many antitubercular indole compounds, the enoyl-acyl carrier protein (ACP) reductase (InhA), a key enzyme in the mycobacterial fatty acid synthesis pathway, has been identified as a potential target. tandfonline.comresearchgate.net Docking studies have shown that these compounds can have a high binding affinity towards this target molecule. tandfonline.com

Table 2: Antitubercular Activity of Selected Indole-Amine Derivatives

| Compound Class | Key Structural Features | Target Strain | Activity (MIC) |

|---|---|---|---|

| Indole-2-carboxamides | Chloro, fluoro, or cyano at positions 4 & 6 | M. tb H37Rv | Improved metabolic stability |

| Indole-2-carboxamide (8g) | Specific substitutions on indole ring | M. tb H37Rv | 0.32 μM |

| Indolizine Derivatives | Two methyl groups at C2 & C7; EWG on C3 benzoyl ring | H37Rv & MDR M. tb | Exhibited anti-TB property |

| Indole-based propanamide derivatives | (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide | M. tuberculosis H37Rv | Displayed interesting antimicrobial activity |

Antiviral Activity Research

The indole scaffold is a prominent feature in a number of antiviral agents, demonstrating a broad spectrum of activity against various viruses. nih.govnih.gov Marketed drugs like Arbidol (Umifenovir), an inhibitor of virus entry and membrane fusion, highlight the potential of this chemical class. nih.gov Research has focused on designing novel indole derivatives that target different stages of the viral life cycle. nih.gov

One area of investigation involves indole derivatives as protease inhibitors. nih.gov Another significant focus has been on developing reverse transcriptase inhibitors (RTIs), which are crucial for treating retroviral infections like HIV. nih.gov For instance, a series of indole-based HIV-1 attachment inhibitors has been prepared, with an indole-3-yl analog featuring an (R)-Me at the piperazine (B1678402) 2-position showing potent inhibition with an EC₅₀ of 4.0 nM and favorable cytotoxicity. nih.gov

Furthermore, the synthesis of novel N-substituted indophenazine derivatives has yielded compounds with activity against Herpes simplex virus-1 (HSV-1) and vaccinia virus. nih.gov Specifically, 10H-indolo-2-Amino pyridine (B92270) [3,2-b] quinoxalines were found to inhibit these viruses at a concentration of 12 μg/ml. nih.gov

Structure-activity relationship (SAR) studies have been crucial in optimizing the antiviral potency of indole derivatives. For example, in a series of ethyl 1H-indole-3-carboxylate derivatives developed from the lead compound Arbidol, specific substitutions led to strong anti-HCV effects. nih.gov Similarly, for N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines, certain derivatives showed extended activity against Dengue virus serotype 2 (DENV-2). frontiersin.org

The versatility of the indole nucleus allows for the development of compounds with broad-spectrum antiviral activity. Some synthesized unsaturated five-membered benzo-heterocyclic amine derivatives have demonstrated potent activity against both RNA viruses (influenza A, HCV, Cox B3) and a DNA virus (HBV) at low micromolar concentrations. nih.gov

Table 3: Antiviral Activity of Selected Indole-Amine Derivatives

| Compound Class | Target Virus | Mechanism of Action | Activity |

|---|---|---|---|

| Indole-3-yl analog with (R)-Me at piperazine 2-position | HIV-1 | Attachment inhibitor | EC₅₀ = 4.0 nM |

| 10H-indolo-2-Amino pyridine [3,2-b] quinoxalines | Herpes simplex virus-1, Vaccinia virus | Not specified | Inhibition at 12 μg/ml |

| Benzo-heterocyclic amine derivatives (3f, 3g) | Influenza A, HCV, Cox B3, HBV | Not specified | IC₅₀ = 0.71–34.87 μM |

| Indole derivatives containing quinoline (B57606) (W20) | Tobacco Mosaic Virus (TMV) | Binds to TMV coat protein | Curative EC₅₀ = 84.4 µg/mL; Protective EC₅₀ = 65.7 µg/mL |

Research into Treatments for Neurodegenerative Conditions (e.g., Alzheimer's Disease)

The indole scaffold is a key structural element in many compounds being investigated for the treatment of neurodegenerative diseases, particularly Alzheimer's disease. nih.govresearchgate.netdoaj.org The multifactorial nature of these conditions necessitates the development of multi-target-directed ligands (MTDLs), and indole derivatives are well-suited for this approach due to their ability to interact with various biological targets. nih.govresearchgate.net

A primary strategy in Alzheimer's drug discovery is the inhibition of cholinesterases (ChE), such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), to increase acetylcholine (B1216132) levels in the brain. nih.gov Numerous indole-based compounds have been designed and synthesized as ChE inhibitors. nih.govtandfonline.com For example, a novel series of indole-based compounds was evaluated for their AChE and BuChE inhibitory activities, with some compounds showing dual inhibition in the nanomolar range. tandfonline.comnih.gov

Another critical target in Alzheimer's pathology is the aggregation of amyloid-beta (Aβ) peptides. nih.gov Several indole derivatives have been shown to inhibit Aβ aggregation. researchgate.net For instance, certain 8-hydroxyquinoline-indole hybrids were found to be potent inhibitors of self-induced and metal-ion induced Aβ₁₋₄₂ aggregation. researchgate.net

Furthermore, the neuroprotective effects of indole derivatives are also being explored. rsc.org Tryptamine, which contains an indole nucleus, and its derivatives are being investigated as multifunctional agents for Alzheimer's treatment due to their potential for ChE inhibition, Aβ aggregation inhibition, antioxidant effects, and monoamine-oxidase inhibition. researchgate.net A series of indole derivatives with a propargylamine (B41283) moiety (a known MAO inhibitor and neuroprotector) at the N1 position and a ChE inhibiting moiety at the 5 or 6 position were designed. rsc.org One compound from this series demonstrated significant neuroprotection against MPP⁺ insult to SH-SY5Y neural cells. rsc.org

The development of MTDLs based on the indole scaffold is a promising avenue for Alzheimer's therapy. These compounds aim to simultaneously address multiple pathological pathways, such as cholinergic dysfunction, Aβ aggregation, and oxidative stress. mdpi.com

Table 4: Activity of Selected Indole-Amine Derivatives in Neurodegenerative Disease Research

| Compound Class | Target | Activity |

|---|---|---|

| Indole-based compounds (5b, 6b, 7c, 10b) | AChE/BuChE | Dual inhibition at nanomolar range |

| 8-hydroxyquinoline-indole hybrids (18c, 18d, 18f) | Aβ₁₋₄₂ aggregation | EC₅₀ = 1.08 - 1.72 µM |

| Indole derivative with propargylamine moiety (Compound 6) | MAO-A, MAO-B, AChE, BuChE | Multi-target inhibition and neuroprotection (52.62% at 1 μM) |

| Tryptamine and its hybrid analogs | ChE, Aβ aggregation, MAO | Multifunctional agents |

Other Research Applications

Agricultural Chemical Research

The indole (B1671886) nucleus, a core component of n-Methyl-1h-indol-3-amine, is a structural motif explored in agricultural chemical research for its potential bioactive properties.

Derivatives and analogues of the indole structure have been investigated for their ability to control unwanted plant and algal growth. The indole alkaloid gramine (B1672134) (N,N-dimethyl-3-aminomethylindole), a compound structurally related to this compound, has been shown to effectively inhibit the growth of the bloom-forming cyanobacterium M. aeruginosa. This has positioned indole alkaloids as promising natural toxins for managing harmful algal blooms.

Further research into other indole-containing natural products, such as bacillamide alkaloids, has also revealed significant algicidal properties. Studies on synthetic derivatives have been conducted to identify the active pharmacophore responsible for this activity, with some aniline-derived analogues showing high potential against several harmful algae species.

In the realm of herbicidal research, novel indole-3-carboxylic acid derivatives have been designed and synthesized. These compounds function as auxin-like substances, which are crucial plant hormones, thereby disrupting plant growth. In laboratory assays, many of these derivatives demonstrated significant inhibitory effects on the root and shoot growth of both dicotyledonous plants like rape (B. napus) and monocotyledonous plants such as barnyard grass (E. crus-galli). Certain compounds achieved inhibition rates as high as 96% on the root growth of rape at a concentration of 100 mg/L.

Table 1: Research Findings on Indole Derivatives in Agricultural Applications

| Compound Class | Target Organism | Observed Effect | Reference |

|---|---|---|---|

| Gramine (Indole Alkaloid) | M. aeruginosa (Cyanobacterium) | Effective growth inhibition. | |

| Bacillamide Alkaloids | Freshwater Harmful Algae | Algicidal activity. | |

| Indole-3-Carboxylic Acid Derivatives | Rape (B. napus), Barnyard Grass (E. crus-galli) | Good-to-excellent inhibition of root and shoot growth. |

Corrosion Inhibition Studies

Indole derivatives, particularly those with amino alkylated side chains, have been identified as effective corrosion inhibitors for metals in acidic environments. Research has demonstrated their ability to protect mild steel in 1M hydrochloric acid (HCl) solutions. The effectiveness of these compounds is attributed to their molecular structure, which includes heteroatoms and aromatic rings that facilitate adsorption onto the metal surface.

The primary mechanism by which 3-amino alkylated indoles prevent corrosion is through their adsorption onto the metal surface, forming a protective barrier. This process can involve both physical adsorption (physisorption) and chemical adsorption (chemisorption). The inhibitor molecules effectively displace water molecules and corrosive ions from the metal's surface.

Studies confirm that these organic molecules form a non-crystalline protective film on the metal. The adsorption process of 3-amino alkylated indoles on mild steel has been found to follow the Langmuir adsorption isotherm model, which describes the formation of a monolayer of the inhibitor on the surface. This adsorbed layer obstructs both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.

Table 2: Adsorption Characteristics of Indole-Based Corrosion Inhibitors

| Parameter | Description | Finding | Reference |

|---|---|---|---|

| Mechanism | The process by which inhibitor molecules attach to the metal. | Adsorption onto the metal surface. | |

| Adsorption Model | The theoretical model that best describes the adsorption behavior. | Follows the Langmuir adsorption isotherm. | |

| Protective Layer | The nature of the film formed by the inhibitor. | A non-crystalline film is formed, confirmed by surface analysis. | |

| Mode of Action | The effect on electrochemical corrosion reactions. | Controls both anodic and cathodic half-cell reactions. |

Q & A

Q. What are the recommended synthetic routes for n-Methyl-1H-indol-3-amine, and how are they optimized for yield and purity?

A common approach involves multi-component reactions under reflux conditions. For example, indole derivatives are synthesized via reactions between 1H-indole-3-carbaldehyde, ketones, and guanidine nitrate in ethanol, followed by purification via recrystallization. Optimization includes adjusting stoichiometry, solvent polarity, and reaction time. Characterization via H NMR and C NMR ensures structural fidelity and purity .

Q. How is this compound characterized structurally, and what analytical techniques are critical for confirming its identity?

Key techniques include:

- H/C NMR : Assigns proton and carbon environments (e.g., indole NH resonance at δ 10–12 ppm and methyl groups at δ 2.5–3.5 ppm) .

- Mass spectrometry : Confirms molecular weight via ESI-MS or GC-MS .

- Elemental analysis : Validates empirical formula accuracy .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of vapors.

- Follow SDS guidelines for spill management and first aid (e.g., consult physicians if exposed) .

Advanced Research Questions

Q. How can molecular docking studies be applied to predict the biological targets of this compound?

Molecular docking (e.g., AutoDock Vina) identifies potential binding interactions with targets like the androgen receptor (AR). Key steps:

- Prepare ligand and receptor files (PDB format).

- Analyze binding affinities (e.g., docking scores of −7.0 kcal/mol) and interactions with residues (e.g., LEU704, GLY708 in AR) .

- Validate with experimental assays (e.g., antimicrobial or antiproliferative activity) .

Q. What strategies resolve contradictions in spectroscopic data during the characterization of this compound derivatives?

- Cross-validation : Compare NMR data with X-ray crystallography (e.g., SHELX-refined structures) to resolve ambiguities in tautomeric forms .

- Dynamic NMR : Investigate temperature-dependent shifts to identify conformational equilibria .

- Theoretical calculations : Use DFT to predict chemical shifts and match experimental data .

Q. How can the antioxidant activity of this compound derivatives be systematically evaluated?

- DPPH assay : Measures radical scavenging via absorbance decay at 517 nm.

- FRAP assay : Quantifies Fe reduction to Fe using TPTZ as a probe .

- Structure-activity relationships (SAR) : Correlate substituent effects (e.g., halogenated phenyl rings enhance activity) with antioxidant potency .

Q. What computational methods beyond molecular docking are suitable for studying the interactions of this compound with biological targets?

- Molecular dynamics (MD) simulations : Analyze binding stability over time (e.g., RMSD < 2 Å over 100 ns trajectories) .

- QM/MM hybrid methods : Study electronic interactions at active sites (e.g., charge transfer in enzyme-ligand complexes) .

- Free-energy perturbation (FEP) : Predict binding affinity changes due to structural modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.